A Technical Guide to the Spectroscopic Profile of 7-Hydroxy-4-(pyridin-4-yl)coumarin
A Technical Guide to the Spectroscopic Profile of 7-Hydroxy-4-(pyridin-4-yl)coumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the spectroscopic characteristics of 7-Hydroxy-4-(pyridin-4-yl)coumarin, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to provide not just raw data, but a deeper understanding of the structural underpinnings of its spectroscopic signature. While experimental Infrared (IR) data is available, a complete set of experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this specific molecule is not readily found in the published literature. Therefore, this guide will provide a robust predictive analysis for NMR and MS based on the well-characterized analogue, 7-hydroxy-4-methylcoumarin, and established principles of spectroscopic interpretation.
Molecular Structure and Synthesis Overview
7-Hydroxy-4-(pyridin-4-yl)coumarin belongs to the coumarin family, a class of benzopyrone compounds known for their diverse biological activities. The fusion of a coumarin scaffold with a pyridine ring at the 4-position creates a molecule with potential applications in areas such as fluorescent probes and pharmaceutical development.
Caption: Chemical structure of 7-Hydroxy-4-(pyridin-4-yl)coumarin.
The synthesis of 7-hydroxy-4-substituted coumarins is commonly achieved through the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol (in this case, resorcinol) with a β-ketoester. For the title compound, the corresponding β-ketoester would be ethyl 4-pyridylacetate.
Spectroscopic Data and Interpretation
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. The experimental ATR-IR spectrum for 7-Hydroxy-4-(pyridin-4-yl)coumarin is available on SpectraBase. The key absorption bands are interpreted as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 (broad) | Strong | O-H stretching vibration of the phenolic hydroxyl group. |
| ~1720-1700 | Strong | C=O stretching vibration of the α,β-unsaturated lactone. |
| ~1620-1580 | Medium-Strong | C=C and C=N stretching vibrations of the aromatic and pyridine rings. |
| ~1280-1240 | Strong | C-O stretching vibration of the lactone. |
| ~1150-1100 | Medium | C-O stretching of the phenolic hydroxyl group. |
| ~850-800 | Medium | Out-of-plane C-H bending of the aromatic and pyridine rings. |
The broadness of the O-H band is indicative of hydrogen bonding in the solid state. The strong lactone C=O stretch is a hallmark of the coumarin ring system.
Mass Spectrometry (MS)
| Adduct | Predicted m/z |
| [M+H]⁺ | 240.06552 |
| [M+Na]⁺ | 262.04746 |
| [M-H]⁻ | 238.05096 |
The molecular formula of 7-Hydroxy-4-(pyridin-4-yl)coumarin is C₁₄H₉NO₃, with a monoisotopic mass of 239.05824 Da. The expected base peak in a positive ion mode ESI-MS would be the protonated molecule [M+H]⁺ at m/z 240.06. Fragmentation in the mass spectrometer would likely involve the loss of CO from the lactone ring, a characteristic fragmentation pattern for coumarins.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
The following NMR data is predicted based on the well-documented spectra of 7-hydroxy-4-methylcoumarin and the known electronic effects of a pyridin-4-yl substituent. The analysis assumes a deuterated dimethyl sulfoxide (DMSO-d₆) solvent, which is commonly used for coumarin derivatives.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the coumarin and pyridine rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.8 | Singlet (broad) | 1H | 7-OH | The phenolic proton is acidic and its signal is typically broad and downfield. |
| ~8.7 | Doublet | 2H | H-2', H-6' (Pyridine) | Protons α to the nitrogen in the pyridine ring are deshielded. |
| ~7.7 | Doublet | 1H | H-5 | Aromatic proton on the coumarin ring, deshielded by the lactone carbonyl. |
| ~7.5 | Doublet | 2H | H-3', H-5' (Pyridine) | Protons β to the nitrogen in the pyridine ring. |
| ~6.9 | Doublet of Doublets | 1H | H-6 | Aromatic proton on the coumarin ring, coupled to H-5 and H-8. |
| ~6.8 | Doublet | 1H | H-8 | Aromatic proton on the coumarin ring, coupled to H-6. |
| ~6.3 | Singlet | 1H | H-3 | Vinylic proton of the lactone ring. |
Causality behind Predictions: The replacement of the methyl group in 7-hydroxy-4-methylcoumarin with a pyridin-4-yl group will induce significant changes in the chemical shifts of nearby protons. The electron-withdrawing nature of the pyridine ring is expected to deshield the vinylic H-3 proton. The aromatic protons of the coumarin ring (H-5, H-6, and H-8) will be influenced by the anisotropic effect of the pyridine ring. The pyridine protons themselves will exhibit a characteristic downfield shift due to the electronegativity of the nitrogen atom.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C-7 | Phenolic carbon, deshielded by the attached oxygen. |
| ~160 | C-2 (C=O) | Carbonyl carbon of the lactone, highly deshielded. |
| ~155 | C-8a | Quaternary carbon of the coumarin ring. |
| ~150 | C-2', C-6' (Pyridine) | Carbons α to the nitrogen in the pyridine ring. |
| ~148 | C-4 | Quaternary carbon attached to the pyridine ring. |
| ~145 | C-4' (Pyridine) | Quaternary carbon of the pyridine ring. |
| ~127 | C-5 | Aromatic CH carbon. |
| ~122 | C-3', C-5' (Pyridine) | Carbons β to the nitrogen in the pyridine ring. |
| ~114 | C-3 | Vinylic CH carbon of the lactone. |
| ~113 | C-6 | Aromatic CH carbon. |
| ~112 | C-4a | Quaternary carbon of the coumarin ring. |
| ~103 | C-8 | Aromatic CH carbon. |
Causality behind Predictions: The chemical shifts are predicted based on the additive effects of the substituents on the coumarin and pyridine rings. The electron-withdrawing pyridine ring is expected to have a deshielding effect on the C-4 carbon of the coumarin ring compared to a methyl-substituted coumarin.
Experimental Protocols
The following are generalized, yet field-proven, methodologies for the synthesis and spectroscopic analysis of 7-Hydroxy-4-(pyridin-4-yl)coumarin.
Synthesis: Pechmann Condensation
Caption: Workflow for the Pechmann Condensation.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve resorcinol in a minimal amount of a suitable solvent or use solvent-free conditions.
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Addition of Reagents: Add an equimolar amount of ethyl 4-pyridylacetate to the flask.
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Catalyst: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, while cooling the flask in an ice bath.
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Reaction: Allow the mixture to stir at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Work-up: Pour the reaction mixture onto crushed ice to precipitate the crude product.
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Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 7-Hydroxy-4-(pyridin-4-yl)coumarin.
Spectroscopic Analysis
Caption: General workflow for spectroscopic characterization.
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NMR Spectroscopy:
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Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
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IR Spectroscopy:
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For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity.
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Place a small amount of the solid sample on the ATR crystal.
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Acquire the spectrum over the range of 4000-400 cm⁻¹.
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Mass Spectrometry:
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).
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Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
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Conclusion
This technical guide provides a comprehensive spectroscopic profile of 7-Hydroxy-4-(pyridin-4-yl)coumarin. While a complete set of experimental data is not yet available in the public domain, the combination of experimental IR data and a robust, predictive analysis of the NMR and MS spectra provides a solid foundation for researchers working with this compound. The detailed interpretation and generalized experimental protocols herein are intended to support the unambiguous identification and characterization of 7-Hydroxy-4-(pyridin-4-yl)coumarin in a variety of scientific applications.
References
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SpectraBase. 7-Hydroxy-4-(4-pyridyl)coumarin. [Link]
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PubChemLite. 7-hydroxy-4-(4-pyridyl)coumarin. [Link]
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Suendo, V., et al. (2015). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. Procedia Chemistry, 16, 219-225. [Link]
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Dharmatti, S. S., et al. (1962). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences - Section A, 56(2), 71-83. [Link]
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Karam, A., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of ChemTech Research, 9(8), 347-354. [Link]
